2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol
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Overview
Description
2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to an ethoxyphenol moiety through a methylene bridge. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 5-ethoxy-2-aminophenol. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors equipped with temperature control and stirring mechanisms. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols; often in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N2-[[4-(dimethylamino)phenyl]methylideneamino]-N4-(4-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Uniqueness
2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
26449-49-0 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-15-9-10-16(17(20)11-15)18-12-13-5-7-14(8-6-13)19(2)3/h5-12,20H,4H2,1-3H3 |
InChI Key |
HLNQGABJMLYGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)O |
Origin of Product |
United States |
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